Silver;triphenylphosphane;perchlorate
CAS No.: 154965-03-4
Cat. No.: VC16843303
Molecular Formula: C36H30AgClO4P2
Molecular Weight: 731.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154965-03-4 |
|---|---|
| Molecular Formula | C36H30AgClO4P2 |
| Molecular Weight | 731.9 g/mol |
| IUPAC Name | silver;triphenylphosphane;perchlorate |
| Standard InChI | InChI=1S/2C18H15P.Ag.ClHO4/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3,4)5/h2*1-15H;;(H,2,3,4,5)/q;;+1;/p-1 |
| Standard InChI Key | WIKNAQLJHXPCKD-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[Ag+] |
Introduction
Synthesis and Preparation of Silver Triphenylphosphane Perchlorate
Synthetic Methodology
The synthesis of silver triphenylphosphane perchlorate typically involves the reaction of silver perchlorate (AgClO₄) with triphenylphosphane (PPh₃) in a mixed solvent system. As reported in a 2010 study, the reaction proceeds under ambient conditions with a molar ratio of 1:1:2 for AgClO₄, PPh₃, and 2-aminopyrimidine (used as a catalyst) in a dichloromethane-methanol solvent mixture . The mixture is stirred for two hours, followed by filtration and slow evaporation to yield colorless crystals suitable for X-ray diffraction analysis . This method ensures high purity and crystallinity, critical for subsequent structural characterization.
Alternative synthetic routes involve varying the solvent or ligand ratios. For instance, prolonged evaporation periods may lead to ligand substitution, as observed in related complexes where methanol-coordinated species transform into tris(triphenylphosphane) derivatives . Such variability underscores the sensitivity of silver(I) complexes to reaction conditions, necessitating precise control over stoichiometry and solvent composition.
Crystallization and Yield Optimization
Crystallization is a pivotal step in isolating the compound. The choice of solvent significantly affects crystal quality; polar aprotic solvents like dichloromethane facilitate ligand coordination, while methanol aids in stabilizing the perchlorate anion through hydrogen bonding . Yield optimization studies suggest that maintaining a 1:3 molar ratio of AgClO₄ to PPh₃ maximizes product formation, as excess ligand ensures complete coordination of the silver center.
Structural Characterization
Crystallographic Data
Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around the silver(I) ion, coordinated by three phosphorus atoms from PPh₃ ligands and one oxygen atom from the perchlorate anion . Key bond lengths and angles are summarized in Table 1.
Table 1: Selected Bond Lengths and Angles in Ag(PPh₃)₃ClO₄
| Parameter | Value (Å or °) |
|---|---|
| Ag–P (average) | 2.539 |
| Ag–O (ClO₄⁻) | 2.608 |
| P–Ag–P (range) | 114.70–119.17 |
| P–Ag–O (range) | 87.1–118.1 |
The perchlorate anion exhibits disorder, with oxygen atoms occupying two positions in a 0.584:0.416 ratio . This disorder arises from the weak coordination of the perchlorate oxygen to silver, a common feature in such complexes due to the anion’s low basicity.
Spectroscopic Analysis
Infrared (IR) spectroscopy confirms the presence of PPh₃ ligands through characteristic C–H and P–C stretching vibrations at 3,050 cm⁻¹ and 1,090 cm⁻¹, respectively. The perchlorate anion’s symmetric stretching mode appears as a broad band near 1,100 cm⁻¹, while its asymmetric stretches are observed at 625 cm⁻¹ and 1,100 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy further validates ligand coordination, with ³¹P NMR showing a singlet at δ 6.5 ppm, indicative of equivalent phosphorus environments.
Chemical Properties and Reactivity
Stability in Solution
Silver triphenylphosphane perchlorate demonstrates moderate stability in non-polar solvents such as dichloromethane but decomposes in polar solvents like water due to ligand displacement by stronger-field anions. UV-Vis spectroscopy reveals a ligand-to-metal charge transfer (LMCT) band at 265 nm, attributed to electronic transitions between PPh₃ and the silver center.
Reactivity with Nitrogen Donors
The compound reacts with nitrogen-donor ligands (e.g., 2-aminopyrimidine) to form mixed-ligand complexes. For example, replacing one PPh₃ ligand with a methanol molecule yields [Ag(PPh₃)₂(ClO₄)(CH₃OH)], which exhibits a bifurcated O–H⋯O hydrogen bond between methanol and perchlorate . This reactivity highlights the labile nature of the silver-phosphine bond, enabling tailored modifications for specific applications.
Applications in Catalysis and Materials Science
Catalytic Activity
Silver triphenylphosphane perchlorate serves as a precursor in homogeneous catalysis. Its ability to stabilize reactive intermediates facilitates carbon-carbon coupling reactions, such as the Heck and Suzuki reactions. The perchlorate anion’s non-coordinating nature enhances the silver center’s electrophilicity, promoting oxidative addition steps in catalytic cycles.
Biological Relevance
Comparative Analysis with Related Complexes
Ag(PPh₃)₃ClO₄ vs. Ag(PPh₃)₂(ClO₄)(CH₃OH)
The methanol-coordinated analogue [Ag(PPh₃)₂(ClO₄)(CH₃OH)] exhibits a more distorted tetrahedral geometry, with Ag–O (methanol) bond lengths of 2.539 Å compared to 2.608 Å for Ag–O (perchlorate) in the parent complex . Hydrogen bonding in the methanol derivative enhances crystalline packing, as evidenced by its zigzag chain structure .
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